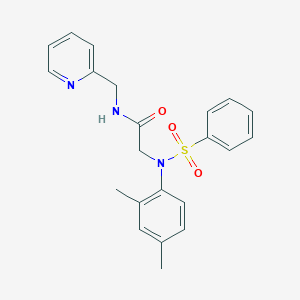
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C22H23N3O3S and a molecular weight of 409.50132 . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aniline derivative. The compound also contains a pyridinylmethyl group attached to an acetamide moiety.
Vorbereitungsmethoden
The synthesis of N2-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the sulfonyl chloride: The phenyl ring is first sulfonated to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride is then reacted with 2,4-dimethylaniline to form the sulfonamide.
Acylation: The sulfonamide is then acylated with 2-pyridinylmethyl acetic acid to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may have potential therapeutic applications, although specific uses would require further research.
Wirkmechanismus
The mechanism of action of N2-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridinylmethyl group can enhance binding affinity. The compound may inhibit enzyme activity or modulate receptor function through these interactions .
Vergleich Mit ähnlichen Verbindungen
N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups.
Sulfonamide derivatives: Compounds containing the sulfonamide group but with different substituents on the phenyl ring.
Pyridinylmethyl acetamide derivatives: Compounds with the pyridinylmethyl acetamide moiety but different substituents on the aniline ring.
The uniqueness of N2-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which can result in unique chemical and biological properties.
Eigenschaften
Molekularformel |
C22H23N3O3S |
|---|---|
Molekulargewicht |
409.5g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-17-11-12-21(18(2)14-17)25(29(27,28)20-9-4-3-5-10-20)16-22(26)24-15-19-8-6-7-13-23-19/h3-14H,15-16H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
HNGWOYNPEZRBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















